N-Boc-2-(4-bromophenyl)ethylamine
Overview
Description
N-Boc-2-(4-bromophenyl)ethylamine: is a chemical compound with the molecular formula C13H18BrNO2 and a molecular weight of 300.19 g/mol . It is also known by its IUPAC name, tert-butyl 2-(4-bromophenyl)ethylcarbamate . This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and chemical intermediates .
Mechanism of Action
Target of Action
The primary target of N-Boc-2-(4-bromophenyl)ethylamine is the hydroxylase enzyme , specifically the iron atom in the heme group of cytochrome P450 . This enzyme plays a crucial role in the synthesis of neurotransmitters such as dopamine and norepinephrine .
Mode of Action
This compound acts as a competitive inhibitor of the hydroxylase enzyme . By binding to the iron atom in the heme group of cytochrome P450, it inhibits the hydroxylation process, which is a critical step in the synthesis of catecholamines .
Biochemical Pathways
The inhibition of hydroxylation by this compound affects the catecholamine synthesis pathway . This results in lower levels of catecholamines, including dopamine and norepinephrine . These neurotransmitters are involved in various physiological processes, including mood regulation and the body’s response to stress.
Pharmacokinetics
Its molecular weight (30019 g/mol) and physical properties suggest that it may have good bioavailability
Result of Action
The inhibition of hydroxylation by this compound leads to lower levels of catecholamines . This can be beneficial for diseases such as Parkinson’s disease, Alzheimer’s disease, and schizophrenia, where an imbalance of these neurotransmitters is often observed .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at room temperature Additionally, its interaction with the hydroxylase enzyme may be influenced by the presence of other molecules in the cellular environment
Biochemical Analysis
Biochemical Properties
N-Boc-2-(4-bromophenyl)ethylamine interacts with the enzyme hydroxylase, specifically binding to the iron atom in the heme group of cytochrome P450 . This interaction inhibits the hydroxylation process, resulting in lower levels of catecholamines .
Cellular Effects
The inhibition of hydroxylation by this compound can influence cell function by altering the levels of catecholamines . Catecholamines play a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the iron atom in the heme group of cytochrome P450, which is part of the enzyme hydroxylase . This binding interaction inhibits the enzyme, leading to changes in the synthesis of catecholamines .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 389.6°C , indicating its stability at high temperatures.
Metabolic Pathways
This compound is involved in the metabolic pathway of catecholamine synthesis . It interacts with the enzyme hydroxylase, affecting the production of catecholamines .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-2-(4-bromophenyl)ethylamine can be synthesized through a multi-step process. One common method involves the protection of 2-(4-bromophenyl)ethylamine with a tert-butoxycarbonyl (Boc) group. The reaction typically involves the use of tert-butyl chloroformate and a base such as triethylamine in an organic solvent like dichloromethane . The reaction is carried out at room temperature and yields the desired product after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Boc-2-(4-bromophenyl)ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents such as nucleophiles (e.g., amines, thiols) under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in an organic solvent.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include and .
Acids: For deprotection reactions, trifluoroacetic acid is commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted phenylethylamines.
Deprotected Amine: Removal of the Boc group yields the free amine, 2-(4-bromophenyl)ethylamine.
Scientific Research Applications
N-Boc-2-(4-bromophenyl)ethylamine has several scientific research applications, including:
Comparison with Similar Compounds
- N-Boc-2-(4-chlorophenyl)ethylamine
- N-Boc-2-(4-fluorophenyl)ethylamine
- N-Boc-2-(4-methylphenyl)ethylamine
Comparison: N-Boc-2-(4-bromophenyl)ethylamine is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that may not be possible with other halogens or substituents. The bromine atom also influences the compound’s reactivity and physical properties, making it suitable for particular synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQBIMZMDWOQLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557578 | |
Record name | tert-Butyl [2-(4-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120157-97-3 | |
Record name | 1,1-Dimethylethyl N-[2-(4-bromophenyl)ethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120157-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2-(4-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamic acid, N-[2-(4-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.899 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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